molecular formula C17H12N4O2S B3316107 N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 952844-35-8

N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B3316107
M. Wt: 336.4 g/mol
InChI Key: JRFAKVKUFGVQEZ-UHFFFAOYSA-N
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Description

“N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known for their various pharmaceutical applications .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . Thiazoles can be used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The resonating structures of thiazole involve d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They have similar chemical and physical properties to pyridine and pyrimidine .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in cancer therapy . They have shown notable pharmacological actions, making them significant in the chemical world . The future directions in the study of thiazoles could involve further exploration of their biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-2-4-11(5-3-10)16-20-21-17(23-16)19-15(22)12-6-7-13-14(8-12)24-9-18-13/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFAKVKUFGVQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide

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